molecular formula C23H23F2N5OS B2656529 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-08-6

2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2656529
CAS No.: 898368-08-6
M. Wt: 455.53
InChI Key: ZSMFQHFYZTXTEC-UHFFFAOYSA-N
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Description

2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound features a unique structure that includes a thiazole ring fused with a triazole ring, and it is further substituted with fluorophenyl and piperazine groups. These structural elements contribute to its potential biological and chemical activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Construction of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

    Final Assembly: The final step involves coupling the substituted thiazole and triazole rings under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the fluorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution (SNAr) due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules

Biology

Biologically, the compound is investigated for its potential pharmacological activities. The presence of fluorophenyl and piperazine groups suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s structure suggests it could act as a ligand for certain receptors or enzymes, potentially leading to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and piperazine groups are known to enhance binding affinity and selectivity, potentially leading to modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-((3-chlorophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 2-Ethyl-5-((3-bromophenyl)(4-(4-bromophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 2-Ethyl-5-((3-methylphenyl)(4-(4-methylphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The unique aspect of 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its dual fluorophenyl substitution, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, distinguishing it from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-4-3-5-17(25)14-15)29-12-10-28(11-13-29)18-8-6-16(24)7-9-18/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMFQHFYZTXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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